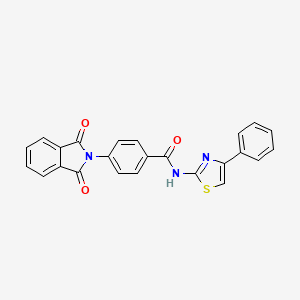
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide, also known as PBIT, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One of the key areas of research involves the synthesis of derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and evaluating their biological activities. Patel and Dhameliya (2010) synthesized a series of compounds with structures related to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and assessed their antibacterial and antifungal activities. Preliminary results indicated promising antibacterial properties in some of the synthesized compounds, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
Antiepileptic Potential
Asadollahi et al. (2019) reported on the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and their evaluation for antiepileptic activity. Certain compounds showed significant antiepileptic properties, demonstrating the therapeutic potential of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide derivatives in treating epilepsy (Asadollahi et al., 2019).
Anticancer Activity
Alafeefy et al. (2015) developed novel derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide with significant antitumor activity against various cancer cell lines. This study highlights the compound's potential in cancer research and therapy (Alafeefy et al., 2015).
Anti-Inflammatory Applications
Nikalje et al. (2015) synthesized derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and evaluated them for anti-inflammatory activity. The study revealed promising anti-inflammatory properties, opening avenues for the development of new anti-inflammatory agents (Nikalje et al., 2015).
Material Science and Polymer Research
In material science, Xia et al. (2013) investigated the impact of phthalimide side chains, similar in structure to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide, on the thermal stability and rubbing resistance of polyimides used in liquid crystal displays. The introduction of imide groups improved thermal stability and rubbing resistance, demonstrating the utility of this compound in developing advanced materials (Xia et al., 2013).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3S/c28-21(26-24-25-20(14-31-24)15-6-2-1-3-7-15)16-10-12-17(13-11-16)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-14H,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZPZKWRCZXIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

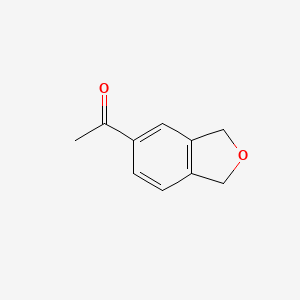
![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)
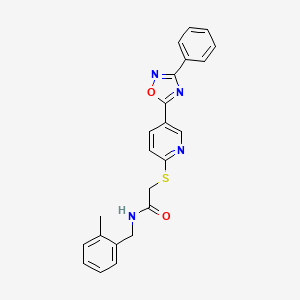
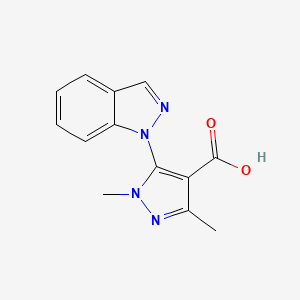
![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)
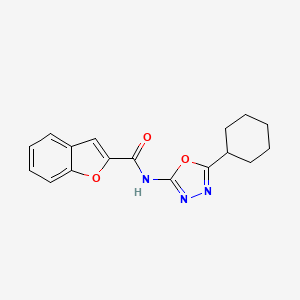
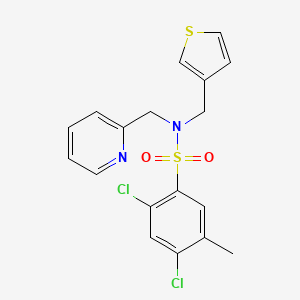
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)
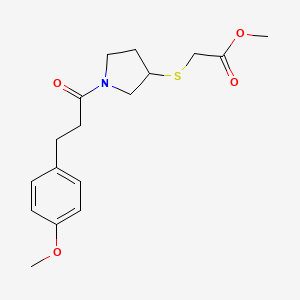
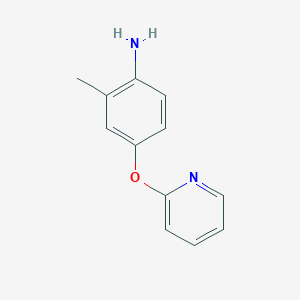
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)